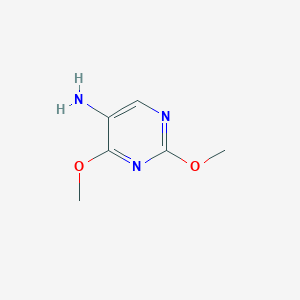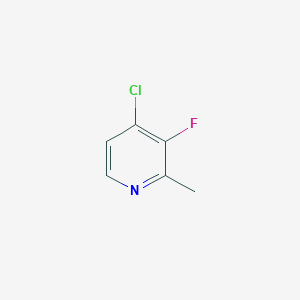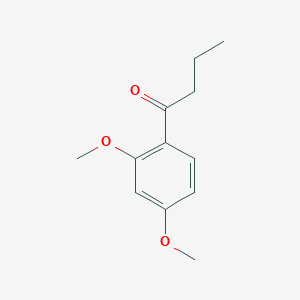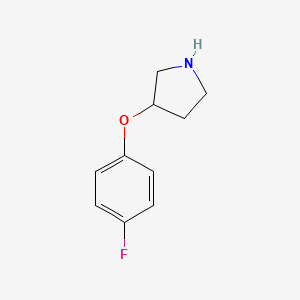
3-(4-氟苯氧基)吡咯烷
描述
“3-(4-Fluorophenoxy)pyrrolidine” is a chemical compound with the molecular formula C10H12FNO . It is a solid substance and is often stored at room temperature in an inert atmosphere . It has a molecular weight of 217.67 .
Molecular Structure Analysis
The InChI code for “3-(4-Fluorophenoxy)pyrrolidine” is1S/C10H12FNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1 . This indicates that the molecule contains a pyrrolidine ring, a fluorophenoxy group, and a hydrochloride group . Physical And Chemical Properties Analysis
“3-(4-Fluorophenoxy)pyrrolidine” is a solid substance . It is often stored at room temperature in an inert atmosphere . It has a molecular weight of 217.67 .科学研究应用
c-Met 激酶抑制剂: 研究表明,3-氟苯氧基化合物的衍生物,包括吡咯烷衍生物,已被研究为 c-Met 激酶抑制剂。已经进行了对接和定量构效关系 (QSAR) 研究以了解它们的抑制活性与分子特征(Caballero 等人,2011 年)。
用于选择性传感的氟离子载体: 通过点击化学合成的具有三唑连接基团的吡咯烷约束双吡啶基丹西尔共轭物,可作为基于内部电荷转移 (ICT) 的 Al(3+) 的选择性比率和比色化学传感器(Maity & Govindaraju, 2010)。
氢键碱性研究: 以 4-氟苯酚作为参考氢键供体的研究探索了与仲胺(包括吡咯烷)形成氢键配合物,以构建氢键碱性的光谱量表(Graton 等人,2001 年)。
生物系统中的合成和应用: 吡咯烷(包括氟苯氧基衍生物)已被合成并研究其在生物系统中的应用。这包括它们在金属阳离子的荧光活性和选择性中的应用(Maity 等人,2018 年)。
认知激活特性: 一些 3-(芳氧基)吡啶已显示出治疗小鼠认知障碍的潜在治疗特性,包括 3-(4-氟苯氧基)吡啶等化合物(Butler 等人,1981 年)。
安全和危害
The safety information for “3-(4-Fluorophenoxy)pyrrolidine” includes the following hazard statements: H302-H315-H319-H335 . This means it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
3-(4-fluorophenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPHNAHLNXEANR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619714 | |
| Record name | 3-(4-Fluorophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenoxy)pyrrolidine | |
CAS RN |
524045-02-1 | |
| Record name | 3-(4-Fluorophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





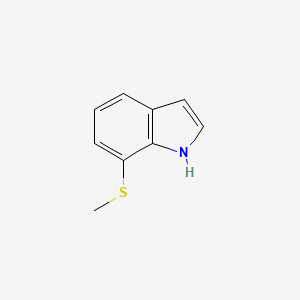
![1-(7-bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B1603467.png)



